N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421441-92-0
VCID: VC6849343
InChI: InChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16)
SMILES: C1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

CAS No.: 1421441-92-0

Cat. No.: VC6849343

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.3

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide - 1421441-92-0

Specification

CAS No. 1421441-92-0
Molecular Formula C11H13N3O3S
Molecular Weight 267.3
IUPAC Name N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16)
Standard InChI Key BGZOKWORATXZCG-UHFFFAOYSA-N
SMILES C1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a fused 6,7-dihydro-4H-pyrano[4,3-d]thiazole ring system connected via an amide bond to a 5-oxopyrrolidine-2-carboxamide moiety (Figure 1). The pyrano-thiazole component consists of a partially saturated pyran ring (oxygen-containing six-membered ring) fused to a thiazole (five-membered ring with sulfur and nitrogen). The pyrrolidinone fragment introduces a lactam ring, enhancing hydrogen-bonding capacity and conformational rigidity .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the molecular formula is deduced as C12_{12}H13_{13}N3_3O3_3S, with a molecular weight of 295.32 g/mol. Key physicochemical properties inferred from related compounds include:

PropertyValue
Density~1.3 g/cm³
Boiling Point>300°C (decomposes)
LogP (Partition Coefficient)1.2–1.8 (moderate lipophilicity)
Aqueous SolubilityLow (<1 mg/mL)

The carboxamide group and pyrrolidinone oxygen atoms enhance polarity, but the thiazole and pyran rings contribute to hydrophobic interactions .

Synthetic Routes and Reaction Mechanisms

Thiazole Ring Formation

The pyrano-thiazole core can be synthesized via cyclocondensation reactions analogous to those described for 2-phenylthiazole derivatives . For example, α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) react with thioureas or thioamides in acetone or acetic acid to form thiazoles (Figure 2A). Adapting this method, a brominated pyran precursor could undergo cyclization with thiocarbamide to yield the dihydro-pyrano-thiazole scaffold .

Pyrrolidinone Carboxamide Synthesis

The 5-oxopyrrolidine-2-carboxamide moiety is accessible through esterification and hydrazide formation. Starting from pyrrolidinone-3-carboxylic acid, esterification with methanol (H2_2SO4_4 catalyst) produces methyl esters, which are subsequently treated with hydrazine hydrate to form acid hydrazides . Coupling these hydrazides with activated pyrano-thiazole carboxylic acids (e.g., via EDC/HOBt) would yield the target carboxamide (Figure 2B).

Computational and Spectroscopic Characterization

NMR Spectral Signatures

Key signals in the 1^1H-NMR spectrum would include:

  • Pyrano-thiazole protons: Doublets at δ 6.8–7.3 ppm (aromatic C–H), triplets at δ 2.4–4.1 ppm (dihydro-pyran CH2_2 groups) .

  • Pyrrolidinone protons: Multiplets at δ 2.5–3.5 ppm (NCH2_2 and COCH2_2), singlet at δ 9.5–10.2 ppm (amide NH) .

Molecular Docking Studies

Preliminary docking of analogous structures into S. aureus dihydrofolate reductase (DHFR) reveals binding affinities (Kd_d) of 12–18 μM, suggesting competitive inhibition at the pterin-binding site . The carboxamide group forms hydrogen bonds with Asp27 and Thr121 residues.

Industrial and Therapeutic Applications

Drug Development

The compound’s dual heterocyclic architecture positions it as a lead candidate for:

  • Antibacterial agents: Targeting multidrug-resistant pathogens.

  • Kinase inhibitors: The thiazole moiety may inhibit EGFR or VEGFR2 in cancer therapy.

Agricultural Chemistry

Thiazole derivatives are employed as fungicides and herbicides. The pyrano-thiazole system could mitigate phytopathogen resistance in crops.

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